molecular formula C26H44NNaO7S B593702 Tauro-beta-muricholic Acid (sodium salt)

Tauro-beta-muricholic Acid (sodium salt)

Cat. No.: B593702
M. Wt: 537.7 g/mol
InChI Key: NYXROOLWUZIWRB-GPHZYVDLSA-M
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Description

Tauro-β-muricholic acid (TβMCA) is a competitive and reversible antagonist of the farnesoid X receptor (FXR;  IC50 = 40 µM) and a taurine-conjugated form of the murine-specific primary bile acid β-muricholic acid. TβMCA accumulates in germ-free mice under normal conditions but is reduced after colonization with feces from a human donor. TβMCA is increased in the intestines of mice resistant to high-fat diet-induced obesity, fatty liver, and diabetes.
Tauro-β-muricholic acid (TβMCA) is a potent competitive and reversible antagonist of the farnesoid X receptor (FXR) (IC50 = 40 µM) that binds bile acids. TβMCA accumulates in germ-free mice under normal conditions but is reduced after colonization with feces from a human donor. TβMCA is increased in the intestines of mice resistant to high-fat diet-induced obesity, fatty liver, and diabetes.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tauro-beta-muricholic Acid (sodium salt) plays a significant role in biochemical reactions. It interacts with the farnesoid X receptor (FXR), a nuclear receptor that regulates the synthesis and transport of bile acids . By acting as a competitive and reversible antagonist of FXR, Tauro-beta-muricholic Acid (sodium salt) can influence the levels of bile acids in the body .

Cellular Effects

Tauro-beta-muricholic Acid (sodium salt) has notable effects on various types of cells and cellular processes. It influences cell function by interacting with the FXR, which plays a crucial role in regulating bile acid levels, lipid metabolism, and glucose homeostasis . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Tauro-beta-muricholic Acid (sodium salt) involves its interaction with the FXR. As a competitive and reversible antagonist, it binds to the FXR, preventing the receptor from carrying out its normal function of regulating bile acid synthesis . This interaction can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Tauro-beta-muricholic Acid (sodium salt) can change over time. It has been observed to accumulate in germ-free mice under normal conditions but is reduced after colonization with feces from a human donor . This suggests that the compound’s stability and degradation may be influenced by the presence of certain gut microbiota .

Dosage Effects in Animal Models

The effects of Tauro-beta-muricholic Acid (sodium salt) can vary with different dosages in animal models. While specific dosage effects have not been detailed in the search results, it is known that the compound accumulates in germ-free mice under normal conditions .

Metabolic Pathways

Tauro-beta-muricholic Acid (sodium salt) is involved in the metabolic pathway of bile acid synthesis. It interacts with the FXR, a key regulator of this pathway . The compound’s antagonistic action on the FXR can influence the levels of bile acids in the body .

Transport and Distribution

The transport and distribution of Tauro-beta-muricholic Acid (sodium salt) within cells and tissues are likely influenced by its interaction with the FXR . Specific details about its transporters or binding proteins were not found in the search results.

Subcellular Localization

Given its role as an antagonist of the FXR, it is likely to be found in locations where this receptor is present, such as the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tauro-beta-muricholic Acid (sodium salt) involves the conjugation of beta-muricholic acid with taurine. The reaction typically requires the activation of the carboxyl group of beta-muricholic acid, followed by its reaction with taurine in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions to prevent degradation of the product .

Industrial Production Methods

Industrial production of Tauro-beta-muricholic Acid (sodium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using chromatographic techniques and crystallized to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Tauro-beta-muricholic Acid (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tauro-beta-muricholic Acid (sodium salt) has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its role in bile acid metabolism and its effects on gut microbiota.

    Medicine: Investigated for its potential therapeutic effects in metabolic diseases such as obesity, diabetes, and fatty liver disease.

    Industry: Used in the development of pharmaceuticals and as a biochemical reagent

Comparison with Similar Compounds

Similar Compounds

  • Tauro-alpha-muricholic Acid (sodium salt)
  • Tauro-omega-muricholic Acid (sodium salt)
  • Beta-muricholic Acid

Comparison

Tauro-beta-muricholic Acid (sodium salt) is unique in its specific antagonistic action on FXR, which distinguishes it from other similar compounds. While Tauro-alpha-muricholic Acid and Tauro-omega-muricholic Acid also interact with bile acid receptors, their effects and potency differ. Beta-muricholic Acid, being the unconjugated form, has different solubility and bioavailability properties .

Properties

IUPAC Name

sodium;2-[[(4R)-4-[(3R,5R,6S,7R,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24-,25-,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYXROOLWUZIWRB-GPHZYVDLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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